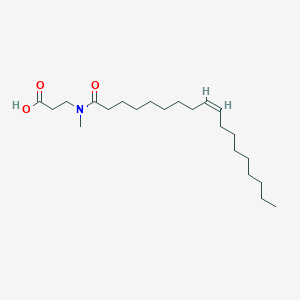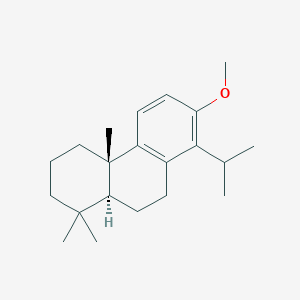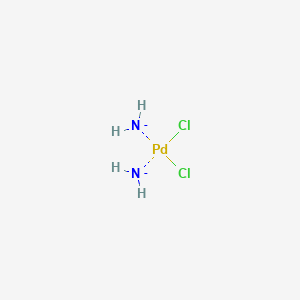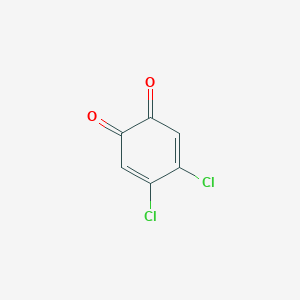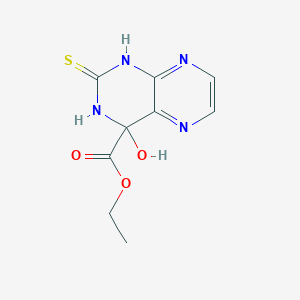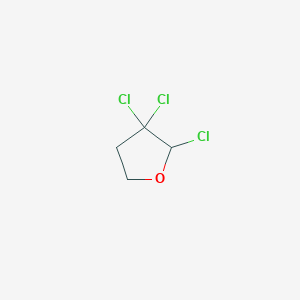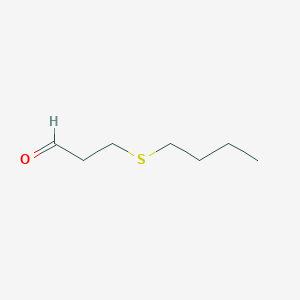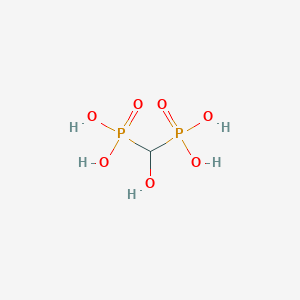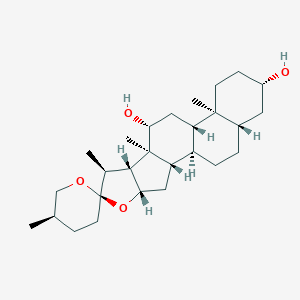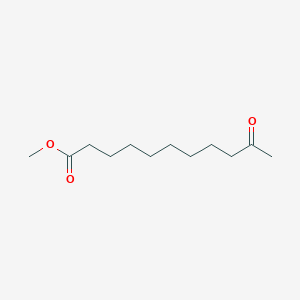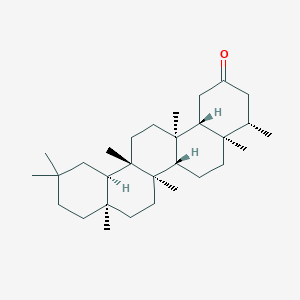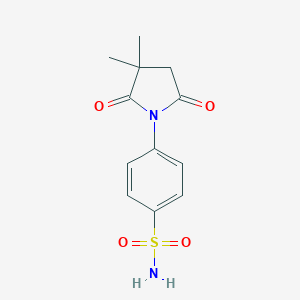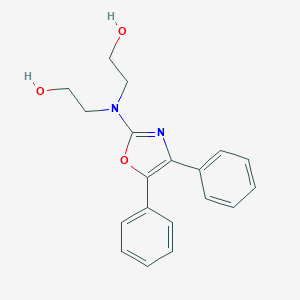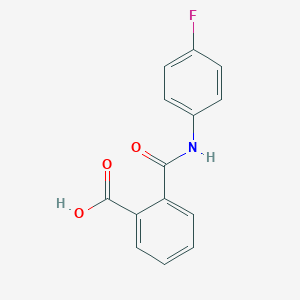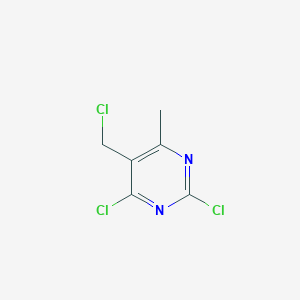
2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine
Overview
Description
2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a chloromethyl group at position 5, and a methyl group at position 6 on the pyrimidine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine typically involves the chlorination of 5-methyl-2,4-dichloropyrimidine. One common method includes the reaction of 5-methyl-2,4-dichloropyrimidine with formaldehyde and hydrochloric acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The chloromethyl group at position 5 can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: The compound is a key intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: It is employed in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine is primarily based on its ability to interact with nucleophilic sites in biological molecules. The chloromethyl group at position 5 is highly reactive and can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in the design of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Lacks the chloromethyl group at position 5, making it less reactive in nucleophilic substitution reactions.
2,4-Dichloro-6-methylpyrimidine: Lacks the chloromethyl group at position 5, resulting in different chemical reactivity.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 6, which alters its chemical properties and reactivity.
Uniqueness
2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine is unique due to the presence of the chloromethyl group at position 5, which significantly enhances its reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds.
Properties
IUPAC Name |
2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c1-3-4(2-7)5(8)11-6(9)10-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHRYQLVDQYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544031 | |
| Record name | 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16768-43-7 | |
| Record name | 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


